

An In-depth Technical Guide to AH 8529: A Novel Synthetic Opioid Analog

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Compound of Interest

Compound Name: AH 8529

Cat. No.: B162177

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Executive Summary

This technical guide provides a comprehensive overview of the synthetic opioid **AH 8529**. Due to the limited publicly available data on **AH 8529**, this document also includes detailed information on the closely related and better-studied analog, AH-7921. This comparative approach offers valuable insights into the potential pharmacological profile of **AH 8529**. The International Union of Pure and Applied Chemistry (IUPAC) name for **AH 8529** is 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide.^[1] It is classified as an opioid analytical reference standard.^{[1][2]} The physiological and toxicological properties of **AH 8529** are largely unknown.^{[1][2]} This guide synthesizes the available chemical and physical data for **AH 8529** and presents a detailed analysis of the pharmacology, mechanism of action, and experimental data of its dichlorinated analog, AH-7921, to serve as a reference for future research.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **AH 8529** is presented in Table 1. For comparative purposes, the properties of the related compound AH-7921 are also included.

Property	AH 8529	AH-7921
IUPAC Name	4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide[1]	3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide[3][4][5][6]
Synonyms	-	Doxylam[5]
CAS Number	41805-00-9[1]	55154-30-8[3][4]
Molecular Formula	C ₁₆ H ₂₃ ClN ₂ O[1]	C ₁₆ H ₂₂ Cl ₂ N ₂ O[3][4]
Molecular Weight	294.8 g/mol [1]	329.3 g/mol [7]
Appearance	Crystalline solid[1][2]	White solid (hydrochloride salt), solid (free amine)[6]
Purity	≥98%[1][2]	Not specified in provided results
Solubility	DMF: 50 mg/mL, DMSO: 30 mg/mL, Ethanol: 50 mg/mL, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL[1]	Ethanol: ~11 mg/mL, DMSO: ~3 mg/mL, DMF: ~10 mg/mL (as free amine)[5]
SMILES	<chem>ClC1=CC=C(C(NCC2(N(C)C)CCCC2=O)C=C1</chem> [1]	<chem>CN(C)C1(CCCCC1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl</chem> [7]
InChI Key	NROYLFLWMSYSMA-UHFFFAOYSA-N[1]	JMZROFPPEXCTST-UHFFFAOYSA-N[3][4][7]

Pharmacological Profile and Mechanism of Action (Based on AH-7921)

Disclaimer: The following information is based on studies of AH-7921, a structurally similar compound to **AH 8529**. The pharmacology of **AH 8529** has not been extensively studied, and its properties may differ.

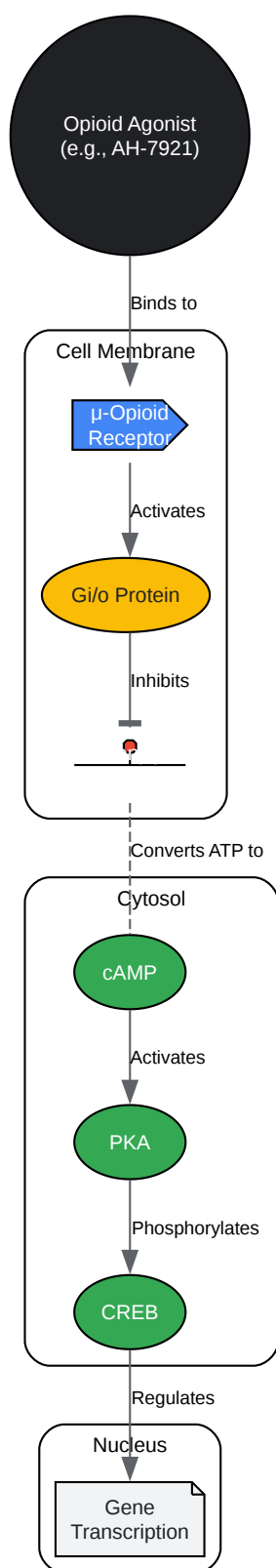
AH-7921 is a potent synthetic opioid analgesic.[8] Its mechanism of action is presumed to be primarily through agonism at the μ -opioid receptor (MOR), similar to morphine and other

opioids.[8] This interaction is responsible for its analgesic and euphoric effects.[8]

Opioid Receptor Binding and Activity

While specific binding affinity data for **AH 8529** is not available, studies on related compounds provide insights. For instance, a phenyl-substituted analog of AH-7921 demonstrated high affinity for both the μ -opioid receptor (MOR) and the κ -opioid receptor (KOR), with K_i values of 60 nM and 34 nM, respectively. This analog also showed a notable affinity for the serotonin transporter (SERT) with a K_i of 4 nM.

The presumed signaling pathway following μ -opioid receptor activation by an agonist like AH-7921 is depicted below.



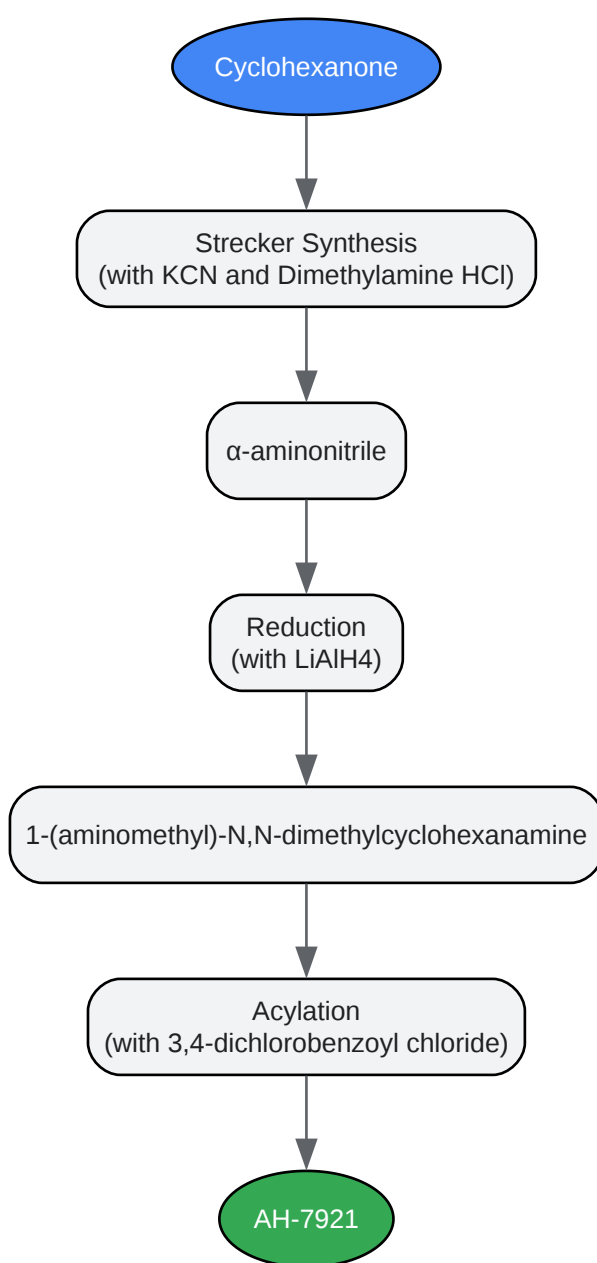
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Caption: Presumed signaling pathway of a μ -opioid agonist.

Experimental Protocols (Based on AH-7921 Synthesis)

Disclaimer: The following is a generalized synthesis protocol for AH-7921 and should not be attempted without proper laboratory facilities and safety precautions. The synthesis of **AH 8529** may require different procedures.

The synthesis of AH-7921 can be achieved from commercially available starting materials in a three-step process.^[5] A general workflow for the synthesis is outlined below.



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Caption: Generalized synthesis workflow for AH-7921.

Step 1: Strecker Synthesis of the α -aminonitrile

The initial step involves the reaction of cyclohexanone with potassium cyanide and the hydrochloride salt of dimethylamine in aqueous ethanol to yield the corresponding α -aminonitrile.^[5]

Step 2: Reduction of the α -aminonitrile

The α -aminonitrile is then reduced, for example, using lithium aluminum hydride (LiAlH_4) in anhydrous ether, to produce the primary amine, 1-(aminomethyl)-N,N-dimethylcyclohexanamine.^[5]

Step 3: Acylation of the Primary Amine

The final step is the acylation of the primary amine with 3,4-dichlorobenzoyl chloride to yield AH-7921.^[5]

Analytical Profile (Based on AH-7921)

The analytical identification of AH-7921 is typically performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The electron ionization mass spectrum of AH-7921 shows characteristic fragmentation patterns.^[5]

Analytical Technique	Key Findings for AH-7921
GC-MS (m/z)	328 and 326 [M-1], 175 and 173, 147 and 145, 127 and 126 (base peak), 109, 96, 84 ^[5]
UV λ_{max}	234 nm (for AH 8529) ^[1]

Discussion and Future Directions

AH 8529 is a synthetic opioid with a chemical structure closely related to other potent analgesics. The lack of comprehensive studies on its pharmacology, toxicology, and

mechanism of action highlights a significant gap in the scientific literature. Future research should focus on:

- **Pharmacological Characterization:** Determining the binding affinities and functional activities of **AH 8529** at various opioid and non-opioid receptors.
- **In Vivo Studies:** Evaluating the analgesic efficacy, abuse liability, and toxicological profile of **AH 8529** in animal models.
- **Metabolism and Pharmacokinetics:** Identifying the major metabolic pathways and pharmacokinetic parameters of **AH 8529**.
- **Development of Analytical Methods:** Establishing validated analytical methods for the detection and quantification of **AH 8529** and its metabolites in biological matrices.

By addressing these research questions, the scientific community can gain a more complete understanding of the risks and potential therapeutic applications of this novel synthetic opioid.

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